4-Methyl-3,5-hexadien-2-one is an organic compound with the molecular formula C7H10O. It is classified as a dienone, characterized by the presence of two double bonds and a ketone functional group. This compound is notable for its unique structure and reactivity, making it a subject of interest in organic chemistry and various industrial applications.
The compound can be synthesized through various methods, which are explored in detail below. It is typically produced in laboratory settings and can also be found in industrial applications.
4-Methyl-3,5-hexadien-2-one falls under the category of unsaturated carbonyl compounds. Its structural features include:
The synthesis of 4-Methyl-3,5-hexadien-2-one can be achieved through several methods, including:
The reaction conditions are crucial for maximizing yield and purity. Key parameters include:
The molecular structure of 4-Methyl-3,5-hexadien-2-one features:
Property | Value |
---|---|
CAS Number | 2199-34-0 |
IUPAC Name | 4-Methylhexa-3,5-dien-2-one |
InChI | InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h1,5H2,2-3H3 |
InChI Key | SQHDENSZMIQBNY-UHFFFAOYSA-N |
Canonical SMILES | CC(=C=C)CC(=O)C |
4-Methyl-3,5-hexadien-2-one undergoes several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-Methyl-3,5-hexadien-2-one is primarily based on its ability to participate in various chemical reactions due to the presence of double bonds and a ketone group. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions used.
4-Methyl-3,5-hexadien-2-one exhibits several notable physical properties:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
The compound's chemical properties include:
4-Methyl-3,5-hexadien-2-one has various applications across multiple fields:
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 26094-91-7
CAS No.: 41847-86-3